1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the prop-2-ynylsulfanyl group and the tert-butyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer activities, making them potential candidates for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound also contains a thiadiazole ring and a tert-butyl group but lacks the prop-2-ynylsulfanyl group.
1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea: Similar to the target compound, this derivative contains a urea moiety and a thiadiazole ring but differs in the substituents attached to the thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h1H,6H2,2-4H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABOFVXHIKSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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